5-Fluoro-4-iodo-2-nitrophenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

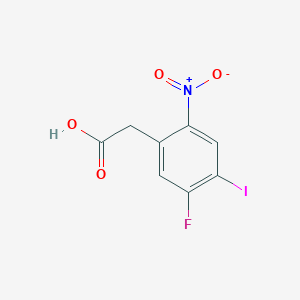

5-Fluoro-4-iodo-2-nitrophenylacetic acid is a chemical compound with the molecular formula C8H5FINO4 and a molecular weight of 325.03 g/mol It is characterized by the presence of fluorine, iodine, and nitro groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodo-2-nitrophenylacetic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Fluoro-4-iodo-2-aminophenylacetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-4-iodo-2-nitrophenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine, iodine, and nitro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

4-Iodo-2-nitrophenylacetic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

5-Fluoro-2-nitrophenylacetic acid:

5-Fluoro-4-iodophenylacetic acid: Lacks the nitro group, which can influence its biological activity.

Uniqueness

5-Fluoro-4-iodo-2-nitrophenylacetic acid is unique due to the combination of fluorine, iodine, and nitro groups on the phenylacetic acid backbone. This unique combination of functional groups imparts specific chemical and biological properties that make it valuable for various research applications.

Biological Activity

5-Fluoro-4-iodo-2-nitrophenylacetic acid (CAS Number: 1807741-24-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenyl ring substituted with a fluorine atom, an iodine atom, and a nitro group, linked to an acetic acid moiety. This unique arrangement contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. The presence of halogens (fluorine and iodine) and the nitro group can enhance lipophilicity and bioactivity, potentially leading to improved interaction with target proteins.

Biological Activity

The biological activity of this compound has been explored in several studies:

-

Anti-inflammatory Activity : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-1 and COX-2 can lead to reduced synthesis of prostaglandins, mediating inflammation and pain relief.

These results suggest that while some derivatives exhibit poor selectivity towards COX enzymes, others demonstrate significant inhibitory activity against COX-2, indicating potential therapeutic applications in treating inflammatory diseases .

Compound COX-1 Inhibition (%) COX-2 Inhibition (%) II.78d 23 ± 8% 18 ± 2% II.77d 41 ± 14% 60 ± 8% - Antimicrobial Activity : Preliminary studies suggest that halogenated phenylacetic acids may possess antimicrobial properties against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial growth.

- Anticancer Potential : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of nitro groups is often associated with increased cytotoxicity against cancer cell lines due to the generation of reactive oxygen species (ROS) that can damage cellular components.

Case Studies

A study conducted on various nitrophenylacetic acid derivatives highlighted the structure-activity relationship (SAR) that informs the design of more potent compounds. The research demonstrated that modifications at specific positions on the phenyl ring could significantly enhance biological activity against targeted pathways such as those involved in cancer proliferation .

Example Case Study

In one experimental model, researchers evaluated the effects of a series of nitrophenylacetic acids on human cancer cell lines. The results indicated that certain substitutions led to increased apoptosis rates compared to controls:

| Compound | Apoptosis Rate (%) |

|---|---|

| Control | 10 ± 2 |

| Compound A | 30 ± 5 |

| Compound B | 50 ± 7 |

These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of related compounds .

Properties

Molecular Formula |

C8H5FINO4 |

|---|---|

Molecular Weight |

325.03 g/mol |

IUPAC Name |

2-(5-fluoro-4-iodo-2-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H5FINO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) |

InChI Key |

RHJMPGSTIOPPRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.